
6-Hydroxycoumarin
Overview
Description
6-Hydroxychromen-2-one, also known as 6-hydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. 6-Hydroxychromen-2-one is known for its diverse biological activities and is found in various plants. It has garnered significant attention due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxychromen-2-one can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the cyclization of ortho-hydroxycinnamic acids under acidic conditions .
Industrial Production Methods: In industrial settings, the production of 6-hydroxychromen-2-one often involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxy-4-chromenone.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromenone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions
Major Products:
Oxidation: 6-Hydroxy-4-chromenone.
Reduction: Dihydro-6-hydroxychromen-2-one.
Substitution: Various substituted chromenones depending on the reagents used
Scientific Research Applications
6-Hydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant properties, making it valuable in biological studies
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-hydroxychromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparison with Similar Compounds
6-Hydroxychromen-2-one can be compared with other similar compounds such as:
7-Hydroxy-4-methylchromen-2-one: This compound has similar antioxidant properties but differs in its methyl substitution, which affects its reactivity and biological activity.
7,8-Dihydroxy-4-methylchromen-2-one: This compound has additional hydroxyl groups, enhancing its antioxidant activity but also making it more susceptible to oxidation.
Uniqueness: 6-Hydroxychromen-2-one stands out due to its balanced profile of biological activities and its versatility in chemical reactions. Its unique structure allows for various modifications, making it a valuable compound in both research and industrial applications .
Biological Activity
6-Hydroxycoumarin, a derivative of coumarin, has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, antioxidant, and anticoagulant properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (C_9H_6O_3) features a hydroxyl group at the 6-position of the coumarin ring. This structural modification is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- HL60 cells : IC50 value of 35 µM
- HCT116 cells : IC50 value of 42 µM
- COLO205 cells : IC50 value of 37 µM
These values suggest a moderate level of cytotoxicity, indicating potential as an anticancer agent .
Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. Studies have shown that pre-treatment with antioxidants like N-acetyl-L-cysteine can inhibit this effect, underscoring the pro-oxidant nature of this compound .
2. Antibacterial Activity
This compound has demonstrated significant antibacterial properties against various strains. Its effectiveness is attributed to the presence of hydroxyl groups that enhance hydrophobic interactions with bacterial membranes.
- Activity against Gram-positive bacteria : Enhanced by substituents at C-7 and C-8 positions.
- Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes .
3. Antioxidant Properties
As an antioxidant, this compound can scavenge free radicals and reduce oxidative stress in cells. This dual role as both a pro-oxidant and antioxidant is critical in cancer therapy, where it can selectively induce apoptosis in cancerous cells while protecting normal cells at lower concentrations .
Data Table: Biological Activities of this compound
Activity Type | Target Cells/Organisms | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HL60 | 35 | Induces apoptosis via ROS generation |
HCT116 | 42 | Induces apoptosis via ROS generation | |
COLO205 | 37 | Induces apoptosis via ROS generation | |
Antibacterial | Various strains | - | Disrupts bacterial membranes |
Antioxidant | Various cell types | - | Scavenges free radicals; dual role in oxidative stress |
Case Study 1: Apoptotic Mechanisms in Leukemia Cells
A study investigated the effects of this compound on U937 leukemic cells. It was found that treatment with the compound led to selective apoptosis through activation of the JNK pathway while inhibiting the ERK1/2 pathway. This highlights its potential for targeted cancer therapies .
Case Study 2: Antibacterial Efficacy
Another research effort evaluated the antibacterial efficacy of hydroxycoumarins against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions on the coumarin ring significantly enhanced antibacterial activity, providing insights into structure-activity relationships .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for characterizing 6-Hydroxycoumarin purity and structure in synthetic or extracted samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used to assess purity (>98% as per GC standards) and quantify this compound in mixtures . Melting point determination (249–253°C) serves as a preliminary validation step . For structural confirmation, combine spectroscopic methods:
- UV-Vis Spectroscopy : Detect absorbance peaks specific to the coumarin backbone.
- Mass Spectrometry (MS) : Confirm molecular weight (162.14 g/mol) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Resolve hydroxyl (-OH) and aromatic proton environments .
Q. What experimental models are validated for studying this compound’s anti-inflammatory and antitumor activities?
- Methodological Answer :
- In vitro : Human tumor cell lines (e.g., MCF-7, HepG2) treated with this compound (10–100 µM) to assess cytotoxicity via MTT assays . Fluorescence microscopy (e.g., DAPI co-staining) tracks intracellular localization and apoptotic markers like caspase-3 .
- In vivo : Rodent models for inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors. Dose-response studies should include controls for bioavailability variations due to solubility limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from differences in delivery systems or experimental conditions. For example:
- Nano-formulations (e.g., GX1-6C-NLCs) enhance cellular uptake and fluorescence intensity compared to free this compound, explaining efficacy disparities in antitumor studies .
- Systematic Reviews : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Use inclusion criteria (e.g., standardized assays) and meta-analysis to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .
Q. What strategies optimize this compound’s use as a fluorescent probe in drug delivery systems?
- Methodological Answer :
- Fluorescence Quenching Controls : Include blank samples (no this compound) to distinguish autofluorescence .
- Quantitative Imaging : Use confocal microscopy with spectral unmixing to separate this compound’s emission (λex/λem ~360/450 nm) from overlapping signals.
- Validation : Compare results with alternative probes (e.g., Coumarin 6) to confirm specificity .
Q. How can structure-activity relationship (SAR) studies improve this compound derivatives for targeted therapies?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., trifluoromethyl groups) at positions 3, 4, or 7 to modulate electron density and binding affinity .
- Computational Modeling : Perform molecular docking with targets like COX-2 or Bcl-xl to predict interactions. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. What protocols ensure reproducibility in synthesizing and testing this compound-based compounds?
- Methodological Answer :
- Detailed Reporting : Publish step-by-step synthetic routes (solvents, catalysts, yields) and characterization data (HPLC, NMR traces) in repositories like ChemRxiv .
- Inter-lab Validation : Share materials via academic collaborations, adhering to agreements for data/material reuse (e.g., Cambridge English guidelines) .
Q. Methodological Frameworks for Literature and Data Quality
Q. How to conduct a scoping review of this compound’s biomedical applications?
- Methodological Answer :
- Search Strategy : Use Boolean terms in PubMed/Scopus: ("this compound" OR "6-hydroxychromen-2-one") AND ("anti-inflammatory" OR "antitumor"). Limit to peer-reviewed articles (post-2000) .
- Data Extraction : Tabulate key parameters (e.g., IC50 values, cell lines, dosage) to identify research gaps .
Q. How to address solubility challenges in this compound experiments?
- Methodological Answer :
Properties
IUPAC Name |
6-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-68-1 | |
Record name | 6-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6093-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYCOUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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